molecular formula C17H21IN2O2 B303498 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione

3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No. B303498
M. Wt: 412.26 g/mol
InChI Key: HWGLPTMGGIWZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione, commonly referred to as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AZD is a heterocyclic compound that contains an azocane ring, a pyrrolidine ring, and an iodophenyl group.

Scientific Research Applications

AZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AZD has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, AZD has been explored for its potential applications in the development of organic electronic devices and sensors. In catalysis, AZD has been studied for its potential applications in asymmetric synthesis and enantioselective catalysis.

Mechanism of Action

The mechanism of action of AZD is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that AZD can bind to and inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZD are diverse and depend on the specific application and dosage used. In cancer research, AZD has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteases and kinases involved in cell survival and proliferation. In infectious disease research, AZD has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In neurological research, AZD has been shown to modulate immune responses and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

AZD has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit certain enzymes or proteins, and its diverse range of potential applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the research and development of AZD. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, further studies are needed to explore its potential applications in organic electronic devices and sensors. In catalysis, further studies are needed to optimize its use in asymmetric synthesis and enantioselective catalysis. Overall, the potential applications of AZD are vast, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

AZD can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyrrolidine-2,5-dione. The resulting compound is then reacted with aziridine to form the final product, 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione. The synthesis of AZD has been optimized to increase the yield and purity of the final product.

properties

Product Name

3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione

Molecular Formula

C17H21IN2O2

Molecular Weight

412.26 g/mol

IUPAC Name

3-(azocan-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-2-1-3-5-11-19/h6-9,15H,1-5,10-12H2

InChI Key

HWGLPTMGGIWZIY-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Canonical SMILES

C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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